molecular formula C16H16O3 B018655 Benzyl 3-(4-hydroxyphenyl)propanoate CAS No. 31770-76-0

Benzyl 3-(4-hydroxyphenyl)propanoate

Cat. No. B018655
CAS RN: 31770-76-0
M. Wt: 256.3 g/mol
InChI Key: QOXWTUFCSBOGAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Benzyl 3-(4-hydroxyphenyl)propanoate and its derivatives can be achieved through multiple chemical reactions, involving esterification, carbopalladation, and other specific organic reactions. One study presents the synthesis of a related compound through the reaction of (S)-benzyl 2-amino-3-(4-hydroxyphenyl)propanoate with (chloromethanetriyl)tribenzene, demonstrating the intricate steps involved in producing such compounds (Chen et al., 2011). Another approach to synthesizing related compounds involves the esterification of phloretin and acetic anhydride, showcasing the diversity of methods to achieve esters of 3-(4-hydroxyphenyl)propanoate (Wang & Xu, 2022).

Molecular Structure Analysis

The molecular structure of Benzyl 3-(4-hydroxyphenyl)propanoate derivatives reveals significant insights into their chemical behavior. For instance, the title compound in one study was linked into chains by intermolecular O—H⋯O hydrogen bonds, highlighting the potential for forming supramolecular structures (Chen et al., 2011). Another study's findings on related compounds emphasize the role of hydrogen bonding and other weak interactions in dictating the molecular conformation and assembly (Wang & Xu, 2022).

Chemical Reactions and Properties

Benzyl 3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, contributing to its versatile chemical properties. The reaction mechanisms often involve transformations that are pivotal in organic synthesis, such as oxygenative and dehydrogenative transformations, which are used in the synthesis of biaryl phenols, showcasing the compound's reactivity towards forming complex structures (Joshi, Nanubolu, & Menon, 2016).

Scientific Research Applications

1. Synthesis of Bio-based Copolyesters

  • Summary of Application: Benzyl 3-(4-hydroxyphenyl)propanoate is used in the synthesis of bio-sourced aliphatic–aromatic copolyesters. These copolyesters are synthesized by melt copolymerization of Benzyl 3-(4-hydroxyphenyl)propanoate with resorcinol bis(2-hydroxyethyl) ether in combination with succinic acid, adipic acid, suberic acid, or dodecanedioic acid .
  • Methods of Application: The synthesis involves Williamson etherification of Benzyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane .
  • Results or Outcomes: The weight-average molecular weight (Mw) of the samples varied from 39,300 to 46,200 g/mol, and the molar mass dispersity (Đ) from 2.16 to 2.31. The copolyesters had Tg values of 59–81 °C, and melting points of 161–172 °C. Tensile testing showed that the tensile strength of the copolyesters varied from 45 to 68 MPa, with elongation at break values of 235–343% .

2. Preparation of Rare Earth 3-Benzoylpropanoates and 3-Phenylpropanoates

  • Summary of Application: Benzyl 3-(4-hydroxyphenyl)propanoate is used in the preparation of rare earth 3-benzoylpropanoates and 3-phenylpropanoates .
  • Methods of Application: The preparation involves metathesis reactions between the corresponding rare earth chloride and the appropriate sodium carboxylate .
  • Results or Outcomes: The rare earth complexes favor the formation of carboxylate-bridged 1-D coordination polymers in the solid state .

3. Modulation of Plant Growth and Root System Architecture

  • Summary of Application: Benzyl 3-(4-hydroxyphenyl)propanoate, as a component of root exudates, not only functions as a nitrification inhibitor in soil but also modulates plant growth and root system architecture .
  • Methods of Application: The exact methods of application are not specified in the source .
  • Results or Outcomes: The physiological and molecular mechanisms underlying Benzyl 3-(4-hydroxyphenyl)propanoate-mediated plant growth remain largely unclear .

properties

IUPAC Name

benzyl 3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-15-9-6-13(7-10-15)8-11-16(18)19-12-14-4-2-1-3-5-14/h1-7,9-10,17H,8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXWTUFCSBOGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557478
Record name Benzyl 3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-(4-hydroxyphenyl)propanoate

CAS RN

31770-76-0
Record name Benzyl 3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Benzyl bromide (5.7 g, 33.09 mmol) was added to a suspension of 3-(4-hydroxyphenyl)propanoic acid (5.0 g, 30.08 mmol) and anhydrous potassium carbonate (8.31 g, 60.17 mmol) in anhydrous DMF (60 ml), and the mixture was stirred for 15 hr. The reaction mixture was diluted with water and was extracted with ethyl acetate, and the organic layer was washed with saturated brine and was dried over anhydrous sodium sulfate. The filtrate was concentrated under reduced pressure, and the residue was chromatographed on silica gel column (hexane:ethyl acetate=8:2) to give the title compound as an oil (6.8 g, yield 88%).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.31 g
Type
reactant
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Quantity
60 mL
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solvent
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0 (± 1) mol
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Yield
88%

Synthesis routes and methods II

Procedure details

To a solution of 3-(4-hydroxyphenyl)propionic acid (1.49 g, 8.96 mmol) in dimethylformamide (21.5 mL) were added potassium carbonate (1.30 g, 9.41 mmol) and benzyl bromide (1.69 g, 9.86 mmol), and the mixture was stirred at room temperature for 12 h. The reaction mixture was diluted with toluene and water to separate the phases. The residue obtained by concentrating the organic layer under reduced pressure was subjected to silica gel column chromatography (hexane-ethyl acetate 5:1→3:1) to give 2.16 g of benzyl 3-(4-hydroxyphenyl)propionate as oil (yield: 94%).
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
21.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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